molecular formula C15H16F3NO4 B14772782 2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester

2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester

Cat. No.: B14772782
M. Wt: 331.29 g/mol
InChI Key: NWSGXDBBCPYCMQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with solvents like ethanol and dimethylformamide, often using triethylamine as a catalyst . Industrial production methods typically involve similar synthetic routes but are optimized for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester has a wide range of applications in scientific research. It is used in the synthesis of various biologically active compounds and in the study of trifluoromethylation reactions . Its unique structure makes it valuable in the development of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, enhancing its stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

Molecular Formula

C15H16F3NO4

Molecular Weight

331.29 g/mol

IUPAC Name

ethyl 3-hydroxy-2-(1-hydroxypropan-2-yliminomethyl)-3-(2,3,4-trifluorophenyl)prop-2-enoate

InChI

InChI=1S/C15H16F3NO4/c1-3-23-15(22)10(6-19-8(2)7-20)14(21)9-4-5-11(16)13(18)12(9)17/h4-6,8,20-21H,3,7H2,1-2H3

InChI Key

NWSGXDBBCPYCMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=C(C(=C(C=C1)F)F)F)O)C=NC(C)CO

Origin of Product

United States

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